molecular formula C9H9N3OS B1610642 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 419540-45-7

5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1610642
M. Wt: 207.25 g/mol
InChI Key: RTTMZCCBDAJGRW-UHFFFAOYSA-N
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Description

The compound “5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “5-(3-methoxyphenyl)” part suggests the presence of a methoxyphenyl group at the 5th position of the triazole ring. The “-3-thiol” indicates a sulfur-containing thiol group at the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring substituted with a methoxyphenyl group and a thiol group. Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiol group might be prone to oxidation, and the aromatic ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar thiol and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Pharmacological Potential

Antitumor, Anti-inflammatory, and Antioxidant Activities : Research conducted by Yu. G. Sameluk and A. Kaplaushenko (2015) revealed the synthesis of acetonitrilothio-1,2,4-triazoles from alkylation of 5-(2-, 3-, 4-methoxyphenyl and 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles, showing potential for antitumor, anti-inflammatory, and antioxidant activities. The study emphasizes the chemical versatility of these compounds and their promising pharmacological profiles (Sameluk & Kaplaushenko, 2015).

Corrosion Inhibition

Corrosion Inhibition Performance : M. Yadav et al. (2013) synthesized benzimidazole derivatives, including 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, and investigated their role as corrosion inhibitors for mild steel in HCl solution. These compounds exhibited significant inhibition efficiency, which increased with the concentration, showcasing the potential of 1,2,4-triazole derivatives in protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Antimicrobial Activities

Synthesis and Antimicrobial Activities : A study by H. Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives highlighted their good to moderate antimicrobial activities against various microorganisms. This indicates the potential application of 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiproliferative Activity

Antiproliferative Activity : Research on the synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles by B. Narayana et al. (2010) revealed that these compounds have promising antiproliferative activities. This research paves the way for the application of triazole derivatives in cancer research, highlighting the therapeutic potential of these compounds (Narayana, Raj, & Sarojini, 2010).

Enzymatic Inhibition

Cholinesterase Inhibition : A study by M. Arfan et al. (2018) explored the enzymatic potential of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors, demonstrating significant inhibitory potential against AChE and BChE enzymes. This suggests the relevance of triazole derivatives in developing treatments for conditions like Alzheimer's disease (Arfan et al., 2018).

Safety And Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken while handling it .

Future Directions

The future research directions would depend on the intended use of this compound. If it shows promising biological activity, future studies might focus on improving its activity or reducing any potential side effects .

properties

IUPAC Name

5-(3-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTMZCCBDAJGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479798
Record name 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

419540-45-7
Record name 1,2-Dihydro-5-(3-methoxyphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=419540-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Zhou, C Xu, G Dong, H Qiao, J Yang, H Liu… - European Journal of …, 2021 - Elsevier
Defective in cullin neddylation 1(DCN1) is a co-E3 ligase that is important for cullin neddylation. Dysregulation of DCN1 highly correlates with the development of various cancers. …
Number of citations: 6 www.sciencedirect.com
LK Kummari, MS Butler, E Furlong, R Blundell… - Bioorganic & medicinal …, 2018 - Elsevier
Fungi cause serious life-threatening infections in immunocompromised individuals and current treatments are now complicated by toxicity issues and the emergence of drug resistant …
Number of citations: 19 www.sciencedirect.com
Y Hao, Y Feng, Y Dong, Y Ren, J Huang, H Ma… - Available at SSRN … - papers.ssrn.com
A 3D-QSAR model was established and predicted the inhibitory effect on Fusarium graminearum of triazole Schiff base compounds based on our previous research work. According to …
Number of citations: 0 papers.ssrn.com
H Andleeb, M Hussain, SA Ejaz, J Sevigny… - Bioorganic …, 2020 - Elsevier
In this study, we have discovered small druglike molecules as selective inhibitors of human tissue-nonspecific alkaline phosphatase (h-TNAP), an enzyme critical for the regulation of …
Number of citations: 7 www.sciencedirect.com

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